
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of two dimethylamino groups and a thione group attached to a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione typically involves the reaction of 2,6-dichloropyridine with an aqueous solution of dimethylamine in the presence of copper sulfate. This reaction is carried out at elevated temperatures, around 160°C, for approximately 15 hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production.
化学反应分析
Types of Reactions
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
2,6-bis(dimethylamino)pyridine: Similar in structure but lacks the thione group.
2,6-bis(methylamino)pyridine: Similar but with methylamino groups instead of dimethylamino groups
Uniqueness
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione is unique due to the presence of both dimethylamino and thione groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
属性
CAS 编号 |
66962-16-1 |
|---|---|
分子式 |
C7H13N5S |
分子量 |
199.28 g/mol |
IUPAC 名称 |
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H13N5S/c1-11(2)5-8-6(12(3)4)10-7(13)9-5/h1-4H3,(H,8,9,10,13) |
InChI 键 |
KZBXRFTWKKUJOM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=S)N=C(N1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


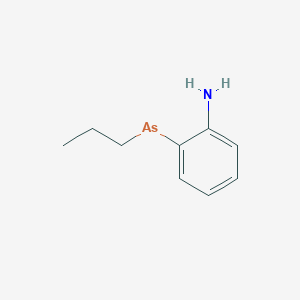
![Chloro[(cyclohex-1-en-1-yl)methyl]mercury](/img/structure/B14486159.png)
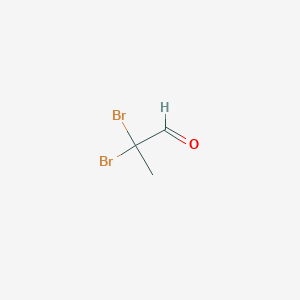

![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
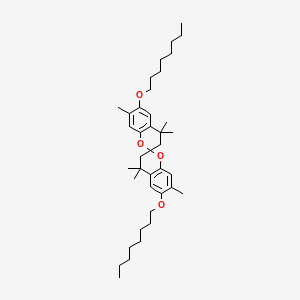
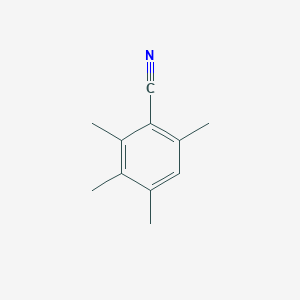

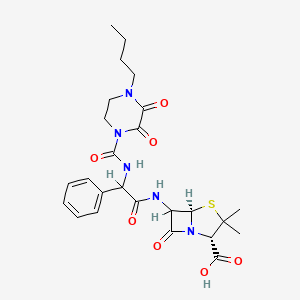
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)
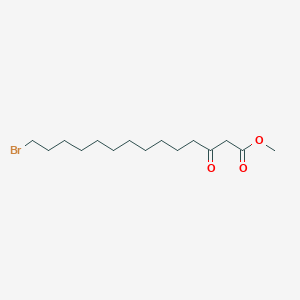
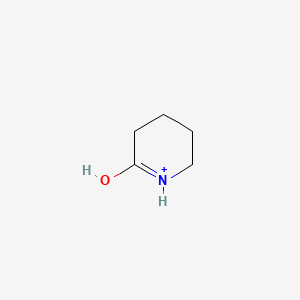
![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
